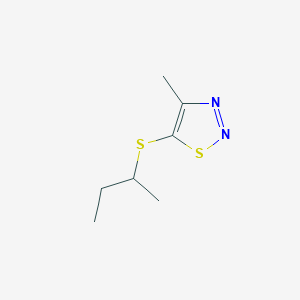
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of sec-butylthiol with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature
生物活性
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial : Studies have shown that thiadiazole derivatives demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
- Antifungal : The compound has also shown activity against fungi like Candida albicans, suggesting potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of thiadiazoles has garnered attention due to their ability to inhibit tumor cell proliferation. In vitro studies have reported that derivatives of 1,3,4-thiadiazole can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanisms of Action : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For example, compounds have been shown to inhibit the Bcl-2 protein family, leading to increased apoptotic activity in cancer cells .
- Case Studies : In a study involving several thiadiazole derivatives, one compound exhibited an IC50 value lower than standard chemotherapeutic agents against breast cancer cell lines .
Anti-inflammatory Activity
Thiadiazoles are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) pathways .
- Research Findings : In animal models, certain thiadiazole derivatives have demonstrated reduced edema and inflammatory markers following administration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiadiazole derivatives. Key findings include:
- Substituent Effects : The introduction of various substituents at different positions on the thiadiazole ring significantly affects biological activity. For instance, alkyl groups at the 5-position enhance antimicrobial activity while aromatic groups may improve anticancer properties .
- Pharmacophore Identification : The thiadiazole moiety itself serves as a pharmacophore contributing to the overall biological activity due to its ability to form hydrogen bonds and interact with biological targets effectively .
属性
IUPAC Name |
5-butan-2-ylsulfanyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-4-5(2)10-7-6(3)8-9-11-7/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFMCMHBXFRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=NS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














